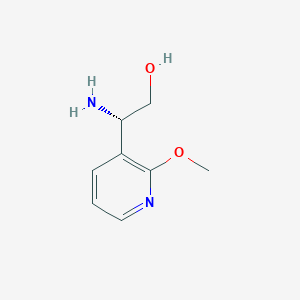
(S)-2-Amino-2-(2-methoxypyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methoxy group at the 2-position and an aminoethanol side chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxypyridine, which can be obtained through the methylation of 2-hydroxypyridine using methyl iodide in the presence of a base such as potassium carbonate.
Aminoethanol Side Chain Introduction: The next step involves the introduction of the aminoethanol side chain. This can be achieved through a nucleophilic substitution reaction where 2-methoxypyridine is reacted with (S)-2-aminoethanol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol in high purity.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various reduced derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides and acyl chlorides are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH), acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-oxo-2-(2-methoxypyridin-3-yl)ethan-1-ol.
Reduction: Formation of reduced derivatives such as 2-amino-2-(2-methoxypyridin-3-yl)ethanol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(2-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
(2S)-2-amino-2-(2-fluoropyridin-3-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
- The presence of the methoxy group in (2S)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets.
- The chiral nature of the compound allows for enantioselective interactions, which can be advantageous in drug development and other applications.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-6(7(9)5-11)3-2-4-10-8/h2-4,7,11H,5,9H2,1H3/t7-/m1/s1 |
InChIキー |
WCZDLXYDSXKCTE-SSDOTTSWSA-N |
異性体SMILES |
COC1=C(C=CC=N1)[C@@H](CO)N |
正規SMILES |
COC1=C(C=CC=N1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


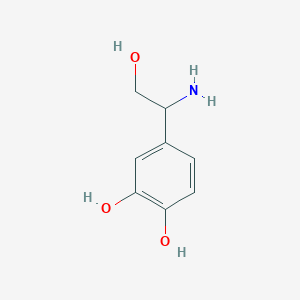
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)

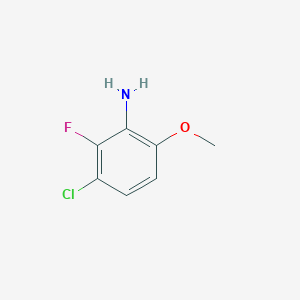
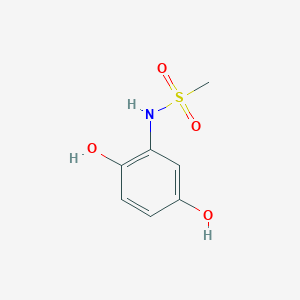
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)
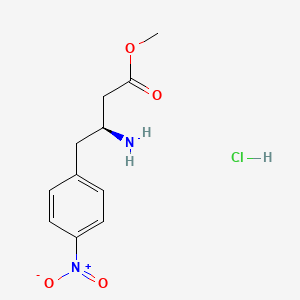
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

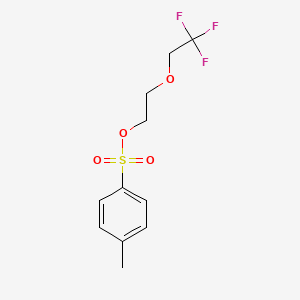
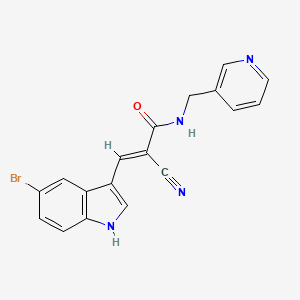
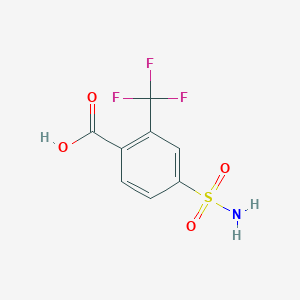

![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
